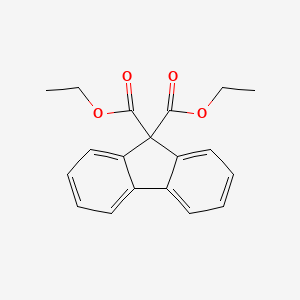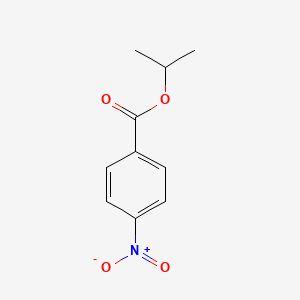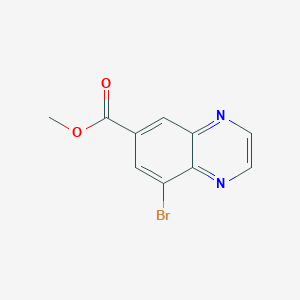
9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester
概要
説明
9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester is an organic compound with the molecular formula C19H18O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups attached to the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester typically involves the esterification of 9H-Fluorene-9,9-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 9H-Fluorene-9,9-dicarboxylic acid.
Reduction: Formation of 9H-Fluorene-9,9-dicarbinol.
Substitution: Formation of various substituted fluorenes depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
While not extensively studied in biological systems, derivatives of fluorene have shown potential in biological applications such as fluorescent probes and imaging agents.
Medicine
Research into the medicinal applications of fluorene derivatives is ongoing, with some compounds showing promise as therapeutic agents due to their ability to interact with biological targets.
Industry
In industry, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in the development of high-performance materials.
作用機序
The mechanism by which 9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester exerts its effects is largely dependent on its chemical structure. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways. The aromatic core of the compound can interact with molecular targets through π-π interactions, influencing the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
9H-Fluorene-9-carboxylic acid: A simpler derivative with only one carboxylic acid group.
9-Hydroxy-9-fluorenecarboxylic acid: Contains a hydroxyl group in addition to the carboxylic acid.
9,9-Dimethylfluorene-2,7-dicarboxylic acid: Features methyl groups instead of ethyl groups.
Uniqueness
9H-Fluorene-9,9-dicarboxylic acid, 9,9-diethyl ester is unique due to the presence of two ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
diethyl fluorene-9,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-22-17(20)19(18(21)23-4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)19/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMZITZGPXEVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568240 | |
| Record name | Diethyl 9H-fluorene-9,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139022-32-5 | |
| Record name | Diethyl 9H-fluorene-9,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)





![D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester](/img/structure/B3047334.png)




